1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C23H29ClN4O, with a molecular weight of approximately 436.96 g/mol. The structure includes a piperazine ring and a benzofuran moiety, which are significant for its biological properties.
Antinociceptive Activity
Research has indicated that compounds with similar piperazine structures exhibit notable antinociceptive effects. For instance, studies on related piperazinyl compounds have shown efficacy comparable to morphine in pain threshold elevation during hot-plate tests. This suggests a potential mechanism involving the noradrenergic and serotoninergic systems .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties . Studies on related derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the piperazine moiety is often linked to enhanced antimicrobial effectiveness .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been noted in similar compounds. These activities are crucial in treating conditions like Alzheimer's disease and certain infections. Compounds bearing piperazine rings have shown strong inhibitory effects against AChE, indicating potential therapeutic applications in neurodegenerative diseases .
Study 1: Antinociceptive Properties
A study investigated piperazinyl derivatives for their analgesic properties. The results indicated that certain derivatives significantly increased pain thresholds in animal models, suggesting that modifications to the piperazine structure can enhance antinociceptive activity. The involvement of neurotransmitter systems was confirmed through pharmacological blockade experiments .
Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial activity of piperazine-based compounds, several derivatives were synthesized and tested against clinical isolates. The results showed that specific modifications to the benzofuran component improved antibacterial potency significantly compared to standard antibiotics like amoxicillin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Biological Activity |
---|---|
Piperazine Ring | Antinociceptive and antimicrobial |
Chlorophenyl Group | Enhances binding affinity |
Benzofuran Moiety | Increases lipophilicity and efficacy |
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-22(2)14-16-5-3-8-19(21(16)28-22)27-15-20(26)25-11-9-24(10-12-25)18-7-4-6-17(23)13-18/h3-8,13H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABJMUMRLMCEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.